Product packaging for 1-Chloro-3-isothiocyanato-2-methoxybenzene(Cat. No.:)

1-Chloro-3-isothiocyanato-2-methoxybenzene

Cat. No.: B13578079
M. Wt: 199.66 g/mol
InChI Key: JEUPXKAOSGTVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-isothiocyanato-2-methoxybenzene ( 127142-64-7) is a functionalized aromatic compound of significant interest in organic and medicinal chemistry research . It features both a chloro and an isothiocyanate group on a methoxybenzene ring, making it a versatile synthetic intermediate for constructing diverse molecular architectures . Its molecular formula is C8H6ClNOS, and it has a molecular weight of 199.66 . In laboratory research, this compound is primarily valued as a key precursor for the synthesis of thiourea derivatives, which are a class of compounds known for a wide range of biological activities . The isothiocyanate group (N=C=S) is highly electrophilic and readily reacts with amines to form thiourea linkages, a reaction that is fundamental in probe development and the creation of compound libraries for biological screening . Furthermore, the presence of the chloro substituent allows for subsequent substitution reactions, enabling further functionalization of the aromatic ring system. This dual functionality makes it a valuable building block for the design of heterocyclic frameworks and other complex molecules with potential bioactivity . Isothiocyanates as a class have garnered attention in scientific literature for their diverse biological properties, including anti-proliferative and antibacterial activities, as observed in studies of other isothiocyanate compounds . Researchers utilize this compound as a reagent in the development of novel chemical entities for various research applications. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. References: The synthesis of isothiocyanates can be achieved via several methods, including the reaction of primary amines with carbon disulfide followed by a desulfurating agent .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B13578079 1-Chloro-3-isothiocyanato-2-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

1-chloro-3-isothiocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6ClNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3

InChI Key

JEUPXKAOSGTVTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)N=C=S

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development for 1 Chloro 3 Isothiocyanato 2 Methoxybenzene

Exploration of Established and Modified Synthetic Pathways for Aryl Isothiocyanates

Established methods for synthesizing aryl isothiocyanates primarily revolve around two main strategies: the direct reaction of primary amines with thiophosgene (B130339) or its equivalents, and the decomposition of intermediate dithiocarbamate (B8719985) salts. nih.govrsc.org Both pathways have undergone significant modification to improve safety, efficiency, and substrate scope.

The reaction of primary amines with thiophosgene (CSCl₂) in the presence of a base has long been a standard method for producing isothiocyanates. cbijournal.comnih.gov The reaction is generally smooth and proceeds through a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to form the desired isothiocyanate. cbijournal.com This method can be conducted in aqueous media, as thiophosgene is relatively insensitive to cold water. cbijournal.com

The most common alternative to the thiophosgene route involves the formation and subsequent desulfurization of dithiocarbamate salts. nih.govrsc.org This two-step process begins with the reaction of a primary aryl amine, such as the precursor to the title compound, 3-amino-2-chloroanisole, with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, sodium hydroxide) to form a stable dithiocarbamate salt. nih.govchemrxiv.org The second, crucial step is the decomposition of this salt using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.org A wide variety of desulfurization agents have been explored, each with distinct advantages concerning reaction conditions, scope, and environmental impact. nih.gov

Molecular iodine (I₂) has emerged as a highly effective desulfurizing agent due to its low cost, low toxicity, and high efficiency. tandfonline.comchemrxiv.orgjst.go.jp The protocol is notable for its mild conditions and rapid reaction times, often completing within minutes. tandfonline.com Srivastava and colleagues reported a straightforward synthesis using commercially available reagents, where iodine promotes the desulfurization of the dithiocarbamate salt, producing elemental sulfur as a byproduct. rsc.org

A significant improvement in making this process more environmentally benign involves the use of a biphasic solvent system. tandfonline.com An optimized procedure uses molecular iodine and sodium bicarbonate in a water/ethyl acetate (B1210297) medium at room temperature. tandfonline.com This approach avoids toxic bases and solvents, and the biphasic system facilitates an easy workup, as the desired isothiocyanate product is extracted into the organic layer, while impurities remain in the aqueous phase. tandfonline.com

Table 1. Examples of Iodine-Mediated Desulfurization of Dithiocarbamate Salts tandfonline.comchemrxiv.org
Starting AmineDesulfurizing AgentBase/Solvent SystemTimeYield (%)
Aniline (B41778)IodineNaHCO₃ / H₂O:EtOAc15 min94%
4-FluoroanilineIodineNaHCO₃ / H₂O:EtOAc15 min92%
4-NitroanilineIodineEt₃N / Acetonitrile30 min78%
BenzylamineIodineNaHCO₃ / H₂O:EtOAc15 min95%

Modern synthetic chemistry has introduced sophisticated reagents to streamline the desulfurization of dithiocarbamates. Among these, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been identified as a new and highly efficient desulfurizing agent. mdpi.comnih.govnih.gov This reagent is particularly effective in "one-pot," two-step procedures where the dithiocarbamate is generated in situ and immediately converted to the isothiocyanate. nih.govnih.govresearchgate.net

This methodology is often paired with microwave-assisted synthesis, which dramatically reduces reaction times to mere minutes while providing satisfactory to excellent yields (ranging from 25–97% for a diverse set of substrates). mdpi.comnih.govresearchgate.net The reaction using DMT/NMM/TsO⁻ proceeds through the formation of an active ester intermediate, which subsequently eliminates a leaving group to form the final isothiocyanate product. nih.gov This method has been successfully applied to the synthesis of alkyl, aryl, and amino acid-derived isothiocyanates, demonstrating its broad utility. nih.govnih.gov

Table 2. Synthesis of Isothiocyanates using DMT/NMM/TsO⁻ as Desulfurization Reagent mdpi.comnih.gov
Starting AmineConditionsTimeYield (%)
PhenethylamineMicrowave, 90 °C3 min90%
(R)-1-PhenylethylamineMicrowave, 90 °C3 min94%
AnilineRoom Temp.24 h52%
L-Alanine methyl esterRoom Temp.24 h85%

Development of Desulfurization Reactions from Dithiocarbamate Salts

Investigation of Novel and Environmentally Benign Synthetic Routes

The quest for greener and more atom-economical synthetic methods has led to the investigation of novel catalytic systems that avoid the use of stoichiometric and often toxic reagents.

A promising frontier in isothiocyanate synthesis is the use of catalytic systems, particularly those that utilize elemental sulfur as the sulfur source. mdpi.com These methods align with the principles of green chemistry by using an abundant and non-toxic sulfur source. One such approach involves the reaction of isocyanides with elemental sulfur, facilitated by a catalyst. For instance, a molybdenum disulfur (B1233692) complex has been identified as an active sulfur-transferring agent in the conversion of isocyanides to isothiocyanates. mdpi.com The catalytic cycle involves the sulfuration of the catalyst by elemental sulfur, which then transfers the sulfur atom to the isocyanide substrate. mdpi.com

The design of ligands in such catalytic systems is paramount for achieving high selectivity and yield. While specific ligand systems for the synthesis of 1-Chloro-3-isothiocyanato-2-methoxybenzene (B6247908) are not extensively detailed, the general principles apply. Ligand design aims to modulate the electronic and steric properties of the metal center to enhance its reactivity, stability, and selectivity towards the desired product over potential side reactions like thiocyanation. rsc.org The development of efficient catalytic systems represents a key step towards more sustainable and versatile syntheses of aryl isothiocyanates.

Microwave-Assisted Synthesis and Continuous Flow Methodologies

Modern synthetic chemistry has increasingly adopted enabling technologies like microwave irradiation and continuous flow systems to optimize reaction conditions, enhance safety, and improve efficiency. nih.gov These methodologies represent a significant advancement over traditional batch processing, particularly for the synthesis of reactive intermediates like isothiocyanates. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. semanticscholar.orgnih.gov The process involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. frontiersin.org For the synthesis of functionalized isothiocyanates, microwave irradiation can be applied to various synthetic routes, such as the thionation of isocyanides or the decomposition of dithiocarbamate precursors. researchgate.net This technique is noted for being environmentally friendly as it often requires less solvent and energy compared to conventional heating methods. nih.gov A general, practical, and highly efficient protocol for preparing a broad range of functionalized isothiocyanates has been developed from their corresponding isocyanides using Lawesson's reagent and a catalytic amount of an amine base under microwave irradiation. researchgate.net

Continuous Flow Methodologies: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors. nih.gov This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety profiles, especially when dealing with hazardous reagents or intermediates. nih.govresearchgate.net

The synthesis of isothiocyanates, which can be unstable or highly reactive, benefits significantly from flow chemistry. nih.govresearchgate.net On-demand generation in a flow system allows for their immediate use in subsequent reaction steps, minimizing degradation and by-product formation. nih.gov For instance, a flow platform has been developed for the rapid and efficient formation of isothiocyanates from chloroximes using immobilized reagents, which eliminates the need for conventional work-up and purification. nih.govresearchgate.net This approach allows for the swift generation of various isothiocyanate building blocks. nih.gov Furthermore, continuous-flow generation of isothiocyanate-substituted aryllithiums from haloarenes has been achieved, enabling their reaction with various electrophiles to yield complex isothiocyanate-containing products. researchgate.net Photochemical reactions to produce thiocyanates, which can be precursors or isomers of isothiocyanates, have also been successfully scaled up using continuous flow processes, leading to higher yields and shorter reaction times compared to batch processes. acs.org

Table 1: Comparison of Synthetic Methodologies for Isothiocyanates

ParameterMicrowave-Assisted SynthesisContinuous Flow SynthesisConventional Batch Synthesis
Reaction TimeMinutes nih.govSeconds to Minutes nih.govacs.orgHours to Days
YieldOften higher nih.govGenerally high, improved selectivity nih.govacs.orgVariable
SafetyImproved containmentEnhanced due to small reaction volumes and better control nih.govStandard, risks with hazardous reagents/exotherms
ScalabilityLimitedReadily scalable by extending operation time acs.orgRequires significant process redesign
Process ControlGoodExcellent, precise control of parameters nih.govLimited

Principles of Green Chemistry in the Synthesis of Functionalized Isothiocyanates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of isothiocyanates, which has traditionally relied on highly toxic reagents like thiophosgene or carbon disulfide, is a prime area for the application of these principles. nih.govrsc.org

Key green chemistry strategies in isothiocyanate synthesis include:

Use of Safer Reagents: A significant advancement is the replacement of toxic thiophosgene and its derivatives. nih.govnih.gov Elemental sulfur has emerged as a benign and atom-economical sulfur source for converting isocyanides to isothiocyanates. nih.govmdpi.com This method can be catalyzed by substoichiometric amounts of amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), minimizing waste. nih.govrsc.org Other greener methods employ reagents like CaO as both a base and desulfurating agent or sodium persulfate in water. rsc.orgeurekaselect.com

Benign Solvents: Efforts have been made to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and procedures have been developed for the synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate in an aqueous medium. rsc.org Other sustainable solvent choices include bio-based solvents like Cyrene™ or γ-butyrolactone (GBL). nih.govrsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. nih.gov Amine-catalyzed sulfurization of isocyanides is a notable example, where bases like DBU can be used in catalytic amounts (as low as 2 mol%). nih.govrsc.org

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The direct C-H isothiocyanation of substrates represents an ideal approach by avoiding pre-functionalization steps. rsc.org Optimizing reaction conditions to minimize the environmental factor (E-factor), which is the mass ratio of waste to the desired product, is a key metric. Sustainable protocols for isothiocyanate synthesis have achieved E-factors as low as 0.989. nih.govrsc.org

Elucidation of Reaction Mechanisms in Synthetic Transformations

Mechanistic Pathways of Isothiocyanate Formation from Precursors

The formation of the isothiocyanate group (–N=C=S) can be achieved through several mechanistic pathways, depending on the starting materials and reagents.

Formation of the dithiocarbamate salt: The primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A base, such as triethylamine, facilitates this step. nih.govorganic-chemistry.org

Decomposition (Desulfurization): The dithiocarbamate salt is treated with a desulfurizing agent. Various reagents can effect this transformation, including tosyl chloride, iodine, or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.org The reagent facilitates the elimination of a sulfur atom, leading to the formation of the cumulative double bond system of the isothiocyanate. nih.gov

From Isocyanides: An alternative pathway involves the reaction of an isocyanide (R–N≡C) with a sulfur source. mdpi.com

Reaction with Elemental Sulfur: In this mechanism, an amine base can activate the elemental sulfur (S8) ring, making it more susceptible to nucleophilic attack. mdpi.com Alternatively, the isocyanide itself can act as a nucleophile. Two pathways have been proposed for the three-component reaction of isocyanides, amines, and sulfur to form thioureas (which proceed via an isothiocyanate intermediate). In one pathway, the isocyanide attacks the sulfur to form a nitrilium-like intermediate. In the other, the amine activates the sulfur to form nucleophilic polysulfide anions, which then attack the electrophilic isocyanide. mdpi.com

Rhodium-Catalyzed Transformation: Rhodium catalysts can facilitate the transformation of isocyanides to isothiocyanates using elemental sulfur. The mechanism is thought to involve the thermal generation of polysulfides, followed by a catalyst-promoted sulfur atom exchange. mdpi.com

From Other Precursors: Other precursors can also lead to isothiocyanates. For example, the reaction of primary amines with difluorocarbene (generated in situ) and elemental sulfur is proposed to proceed through either a thiocarbonyl fluoride (B91410) intermediate or an isocyanide intermediate, which is then trapped by sulfur. mdpi.comrsc.org

Stereochemical Control and Regioselectivity in Multi-Step Syntheses

In the synthesis of complex molecules like this compound, controlling the placement of functional groups (regioselectivity) and, where applicable, their spatial arrangement (stereochemistry) is paramount.

Regioselectivity: For the target molecule, the substitution pattern on the benzene (B151609) ring is critical. The synthesis would require a multi-step sequence where the directing effects of the substituents are carefully considered to achieve the desired 1-chloro, 2-methoxy, 3-isothiocyanato arrangement. For example, starting with a methoxy-substituted aniline, the directing effect of the methoxy (B1213986) and amino groups would influence the position of subsequent chlorination and isothiocyanation steps. The inherent electronic properties of the substituents (e.g., ortho-, para-directing methoxy group vs. meta-directing nitro group if used as a precursor to the amine) must be strategically exploited to install the groups in the correct positions.

Stereochemical Control: While the target molecule, this compound, is achiral, the principles of stereochemical control are vital in the synthesis of many other functionalized isothiocyanates, particularly those derived from chiral precursors like amino acids. rsc.org The synthesis of Nβ-protected aminoalkyl isothiocyanates from Nα-protected amino acids presents challenges such as potential racemization. nih.gov Methodologies like the tandem Staudinger/aza-Wittig reactions have been developed to produce these chiral isothiocyanates while preserving the stereochemical integrity of the original amino acid. nih.gov This demonstrates that by choosing appropriate reagents and reaction conditions, it is possible to convert a chiral starting material into a chiral isothiocyanate without loss of enantiomeric purity, which is crucial for applications in medicinal chemistry and pharmacology.

Detailed Chemical Reactivity and Exploration of Transformation Pathways

Analysis of the Electrophilic Characteristics of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a potent electrophile due to the electron-deficient central carbon atom, which is bonded to two electronegative atoms, nitrogen and sulfur. This inherent electrophilicity makes it a prime target for reactions with a wide variety of nucleophiles and for participation in cycloaddition reactions. chemrxiv.orgmdpi.com

The most characteristic reaction of the isothiocyanate group is its susceptibility to nucleophilic attack at the central carbon atom. This reaction pathway provides a straightforward route to a variety of sulfur- and nitrogen-containing compounds. researchgate.netresearchgate.net

Reaction with Amines: Primary and secondary amines readily react with 1-Chloro-3-isothiocyanato-2-methoxybenzene (B6247908) to form the corresponding N,N'-disubstituted thioureas. The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, followed by proton transfer. This transformation is highly efficient and is a cornerstone in the synthesis of thiourea (B124793) derivatives. organic-chemistry.org

Reaction with Alcohols: In the presence of a base, alcohols can add to the isothiocyanate group to yield thiocarbamates (specifically, O-alkyl thiocarbamates). The basic conditions are typically required to generate a more nucleophilic alkoxide ion, which then attacks the isothiocyanate carbon. acs.orgnih.gov

Reaction with Thiols: Thiols, being strong nucleophiles, react with isothiocyanates under neutral or basic conditions to produce dithiocarbamates. This reaction is analogous to the addition of alcohols but generally proceeds more readily due to the higher nucleophilicity of sulfur. nih.gov

The general mechanism for these additions involves the attack of the nucleophile on the central carbon of the N=C=S group, leading to a tetrahedral intermediate which then stabilizes by protonation.

Table 1: Products from Nucleophilic Addition to this compound

Nucleophile (H-Nu)Reagent ExampleProduct Class
Primary/Secondary Amine (R₂NH)DiethylamineN-(2-Chloro-6-methoxyphenyl)-N'-diethylthiourea
Alcohol (ROH)EthanolEthyl (2-chloro-6-methoxyphenyl)carbamothioate
Thiol (RSH)EthanethiolEthyl (2-chloro-6-methoxyphenyl)carbamodithioate

The C=S double bond within the isothiocyanate moiety can act as a dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.comtandfonline.comgoogle.com Specifically, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are prominent. In these reactions, a 1,3-dipole reacts with the isothiocyanate to form a five-membered ring. uchicago.edu

Aryl isothiocyanates can react with various 1,3-dipoles such as:

Nitrones: To yield substituted 1,2,4-oxathiazolidines.

Azomethine Ylids: Generated, for instance, from the thermal ring-opening of aziridines, to produce thiazolidine (B150603) derivatives. cdnsciencepub.com

Nitrile Oxides: To form 1,2,4-thiadiazole (B1232254) derivatives.

These reactions are valuable in synthetic chemistry as they allow for the construction of complex heterocyclic frameworks in a single step, often with high regioselectivity. cdnsciencepub.comresearchgate.net The specific reaction of this compound would lead to thiazolidines and other heterocycles bearing the substituted phenyl group.

Table 2: Potential Heterocyclic Systems via [3+2] Cycloaddition

1,3-DipoleHeterocyclic Product
Azomethine YlidThiazolidine
Nitrone1,2,4-Oxathiazolidine
DiazoalkaneThiadiazoline

Aromatic Ring Functionalization and Substituent-Directed Reactivity

The reactivity of the benzene (B151609) ring in this compound is modulated by the three substituents. Their electronic properties—whether activating or deactivating, and their directing effects—determine the position and feasibility of further functionalization.

In electrophilic aromatic substitution (EAS), the existing substituents on the ring direct the position of the incoming electrophile. wikipedia.org The directing influence of the groups on this compound (substituents at C1, C2, and C3) must be considered for the available C4, C5, and C6 positions.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+M effect). organicchemistrytutor.com It is a powerful ortho, para-director. In this molecule, it would direct incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance (+M effect). minia.edu.eg The chloro group at C1 would direct to the C6 (ortho) position.

Isothiocyanate Group (-NCS): This group is deactivating and generally considered a meta-director.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionInfluence of -OCH₃ (at C2)Influence of -Cl (at C1)Overall Predicted Reactivity
C4para (Activating)meta (Deactivating)Favorable
C5meta (Deactivating)para (Directing)Unfavorable
C6ortho (Activating)ortho (Directing)Highly Favorable

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands have enabled their efficient use. rsc.orgrsc.orgresearchgate.net

C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid) to form a new carbon-carbon bond, yielding a biaryl product. researchgate.netnih.govyoutube.com The reaction is tolerant of many functional groups, making it a powerful synthetic tool.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This would replace the chlorine atom with a new amino group, providing access to highly substituted aniline (B41778) derivatives.

C-S Bond Formation: Analogous palladium-catalyzed reactions can be used to couple the aryl chloride with thiols, forming aryl thioethers. wikipedia.org

These reactions provide a strategic method to further elaborate the molecular scaffold by replacing the chloro substituent with a wide array of other functional groups. nobelprize.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org The methoxy group is recognized as a potent DMG. wku.edu

However, in the specific case of this compound, the two positions ortho to the methoxy group (C1 and C3) are already occupied by the chloro and isothiocyanate groups, respectively. This substitution pattern precludes a standard directed ortho-metalation reaction adjacent to the methoxy group. An attempted metalation would likely result in deprotonation at the most acidic C-H bond, which would be the C6 position, influenced by the inductive effects of the nearby chloro (at C1) and methoxy (at C2) groups. The chloro group itself can act as a weak DMG, which would also favor lithiation at the C6 position. Therefore, while the methoxy group is a strong DMG, its utility is blocked for direct ortho-functionalization in this molecule, and other sites would be targeted for metalation. lookchem.comacs.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization of this compound would likely require the introduction of a suitable nucleophile onto the benzene ring, ortho to the isothiocyanate group. This could potentially be achieved through a prior functionalization step. For instance, if an amino group were introduced at the C4 position, an intramolecular cyclization could be envisioned to form a substituted benzothiadiazine derivative.

Without such a tethered nucleophile, intramolecular reactions would be limited. The methoxy group's oxygen is generally not nucleophilic enough to attack the isothiocyanate carbon directly under normal conditions. Rearrangement processes for this specific molecule are not described in the literature. Theoretical studies could potentially predict the feasibility of thermal or photochemical rearrangements, but experimental data is currently lacking.

Regioselectivity and Diastereoselectivity in Complex Reaction Cascades

Discussions of regioselectivity and diastereoselectivity require specific reactions where multiple products could be formed. In the absence of detailed studies on this compound, we can only speculate on potential outcomes in hypothetical reaction cascades.

For example, in a hypothetical reaction with a dinucleophile, the regioselectivity of the attack on the isothiocyanate carbon versus potential nucleophilic aromatic substitution of the chlorine would be a key question. The electron-donating methoxy group and the electron-withdrawing isothiocyanate group would exert competing influences on the aromatic ring's reactivity.

Similarly, if the molecule were to participate in a cycloaddition reaction, the facial selectivity (diastereoselectivity) would depend on the specific reactants and reaction conditions. However, no such reactions have been reported for this compound.

Applications As a Strategic Building Block in Advanced Organic Synthesis

Precursor for the Construction of Nitrogen and Sulfur-Containing Heterocyclic Scaffolds

The dual reactivity of the isothiocyanate group (-N=C=S) allows for its incorporation into various cyclic systems. It serves as a source of both carbon and sulfur atoms, facilitating the construction of diverse heterocyclic rings that are central to many areas of chemical and pharmaceutical science.

Synthesis of Thiourea (B124793) and Thiosemicarbazone Derivatives

The most direct application of isothiocyanates like 1-chloro-3-isothiocyanato-2-methoxybenzene (B6247908) is in the synthesis of thiourea derivatives. This reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like acetone (B3395972) or dichloromethane. researchgate.netbibliomed.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate, followed by proton transfer.

This straightforward synthesis provides access to a wide range of N,N'-disubstituted thioureas by varying the amine reactant. researchgate.net These thiourea derivatives are not only stable compounds but also important intermediates for further synthetic transformations.

Thiosemicarbazones are another important class of compounds derived from isothiocyanates. The synthesis is a two-step process: first, the isothiocyanate reacts with hydrazine (B178648) to form a thiosemicarbazide (B42300). This thiosemicarbazide is then condensed with an appropriate aldehyde or ketone to yield the final thiosemicarbazone. Thiosemicarbazones and their metal complexes have garnered significant attention due to their wide range of biological activities. nih.govnih.gov

Table 1: General Synthesis of Thiourea and Thiosemicarbazide from Isothiocyanates

Reaction Reactants Product
Thiourea Synthesis Isothiocyanate + Primary/Secondary Amine N,N'-Disubstituted Thiourea

| Thiosemicarbazide Synthesis | Isothiocyanate + Hydrazine | Thiosemicarbazide |

Formation of Biologically Relevant Imidazoles, Thiazoles, and Triazines

While the direct synthesis of imidazoles from isothiocyanates is less common, this compound can serve as a precursor to intermediates used in imidazole (B134444) synthesis. For instance, the thiourea derivatives formed from this isothiocyanate can be used in subsequent cyclization reactions to build the imidazole ring.

The synthesis of thiazoles, however, represents a more direct application. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. nih.gov Thioamides can be readily prepared from isothiocyanates. More contemporary methods include one-pot, three-component reactions where an amine, an isothiocyanate, and a third component like a nitroepoxide react to form highly substituted 2-iminothiazoles under catalyst-free conditions. nih.gov In this context, this compound would react in situ with an amine to form a thiourea, which then acts as the sulfur source for the cyclization step.

The construction of triazine scaffolds using isothiocyanates is also a documented synthetic route. 1,3,5-Triazine derivatives, for example, can be synthesized through various cyclization strategies where the isothiocyanate moiety can be incorporated to form part of the heterocyclic ring, often reacting with other nitrogen-containing building blocks. researchgate.net These nitrogen-rich heterocycles are of significant interest due to their diverse pharmacological properties. nih.gov

Design and Synthesis of Complex Fused-Ring Systems

The reactivity of this compound extends to the synthesis of more complex, polycyclic systems. Fused heterocycles, where one or more rings share an edge, are prevalent in natural products and medicinal chemistry. The isothiocyanate group, along with the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring, provides multiple reaction sites for sequential or domino reactions leading to fused-ring structures. For instance, a thiourea derivative formed from the starting isothiocyanate could undergo an intramolecular cyclization involving the chloro-substituent or another functional group introduced onto the aromatic ring, leading to fused thiazoles or other related systems. nih.gov The synthesis of pyrazolo[3,4-d] researchgate.netnih.govgeorganics.sktriazines, for example, can involve cyclative cleavage reactions of precursors that could potentially be derived from isothiocyanates. beilstein-journals.org

Incorporation into Functional Organic Frameworks and Advanced Materials

Beyond its use in synthesizing discrete molecules, this compound can be incorporated as a building block into larger, functional assemblies and materials.

Role in the Synthesis of Polymer Precursors and Monomers

The isothiocyanate group can be used to synthesize monomers suitable for polymerization. For example, by reacting this compound with a molecule containing a polymerizable group (like a vinyl or acrylic moiety) and a nucleophilic handle (like an amine or alcohol), a functional monomer can be created. This monomer, bearing the substituted benzene ring, can then be polymerized to create polymers with specific properties conferred by the pendant group. While direct polymerization of the isothiocyanate group itself is not common, its role as a reactive handle for monomer synthesis is significant. researchgate.netmdpi.com

Development of Linkers for Chemical Conjugation and Supramolecular Assemblies

The isothiocyanate group is a well-established functional group for bioconjugation, the process of linking molecules together, often for biological applications. Isothiocyanates react efficiently and specifically with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea linkages. This makes this compound a potential candidate for creating linkers or labels. The substituted benzene core provides a rigid spacer, and the chloro and methoxy groups could be used to modulate properties like solubility or to provide additional points for attachment. In supramolecular chemistry, molecules designed to self-assemble into larger, ordered structures can utilize the directional and reactive nature of the isothiocyanate to guide the assembly process.

Utilization of this compound in Multi-Component Reaction (MCR) Strategies for Molecular Diversity

Following a comprehensive review of available scientific literature, no specific research findings, data, or scholarly articles could be identified that detail the utilization of This compound as a strategic building block in multi-component reaction (MCR) strategies for generating molecular diversity.

Extensive searches were conducted to locate studies, papers, or patents that describe the application of this particular compound in well-known MCRs such as the Ugi, Passerini, or Gewald reactions, or any other multi-component strategies aimed at the synthesis of diverse molecular scaffolds. These inquiries did not yield any results that specifically name or include this compound as a reactant.

Therefore, at present, there is no publicly available research to report on its specific applications, the types of molecular diversity it can generate through MCRs, or any detailed findings related to its role as a strategic building block in this context.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1-Chloro-3-isothiocyanato-2-methoxybenzene (B6247908). A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. A notable feature in the ¹³C NMR of isothiocyanates is the characteristic "near-silence" or broadness of the isothiocyanate carbon signal, which is a consequence of quadrupolar broadening by the adjacent ¹⁴N nucleus. glaserchemgroup.compdx.edu This signal is often of low intensity and can be challenging to observe.

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the substituents and the benzene ring. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the benzene ring, as well as with the adjacent C1 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the methoxy protons and the proton at the C3 position, helping to confirm the substitution pattern.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzene ring.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-47.2 - 7.4-
H-57.0 - 7.2-
H-67.3 - 7.5-
OCH₃3.8 - 4.055 - 60
C-1-120 - 125
C-2-150 - 155
C-3-115 - 120
C-4-125 - 130
C-5-120 - 125
C-6-130 - 135
NCS-130 - 140 (broad)

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. The rotation around the C-O bond of the methoxy group and the C-N bond of the isothiocyanate group can be investigated by monitoring changes in the NMR spectrum at different temperatures.

At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the energy barriers for these rotational processes. For substituted anisoles, the rotational barrier of the methoxy group is influenced by the nature of the ortho substituents.

Detailed Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. The most prominent and diagnostic band is expected to be the strong and broad asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹. Other key vibrational modes include:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: The stretching vibrations of the methoxy group will appear in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: These skeletal vibrations of the benzene ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-O stretching: The stretching of the aryl-ether linkage is expected to produce a strong band around 1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration will likely appear as a medium to strong band in the 700-800 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-N=C=SAsymmetric stretch2000 - 2200Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium
C-OStretch1200 - 1300Strong
C-ClStretch700 - 800Medium

Raman spectroscopy provides complementary information to FTIR. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the FTIR spectrum, can be observed as a strong band in the Raman spectrum, typically around 1300-1400 cm⁻¹. The Raman spectrum is also particularly useful for observing the skeletal vibrations of the benzene ring, providing a characteristic "fingerprint" for the molecule. The C-Cl and C-S stretching vibrations are also typically Raman active.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S), would be characteristic and further aid in confirming the molecular formula.

The fragmentation of the molecular ion under EI conditions can provide valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): This would result in the formation of a [M-15]⁺ ion.

Loss of a chloro radical (•Cl): Leading to a [M-35]⁺ ion.

Loss of the isothiocyanate group (•NCS): Resulting in a [M-58]⁺ fragment.

Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) to give a [M-31]⁺ ion, or loss of formaldehyde (B43269) (CH₂O) to give a [M-30]⁺ ion.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements of the fragment ions, allows for the confident structural assignment of this compound.

IonProposed Structure
[M]⁺C₈H₆ClNOS⁺
[M-CH₃]⁺[C₇H₃ClNOS]⁺
[M-Cl]⁺[C₈H₆NOS]⁺
[M-NCS]⁺[C₇H₆ClO]⁺
[M-OCH₃]⁺[C₇H₃ClNS]⁺

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a definitive analysis of its solid-state conformation and crystal packing based on direct experimental evidence is not possible at this time. However, the principles of X-ray diffraction and the crystallographic data of structurally analogous compounds can provide valuable insights into the anticipated structural characteristics of this molecule.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom. This information is crucial for understanding the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

For a molecule such as this compound, several types of intermolecular interactions would be expected to influence its crystal structure. These may include:

Halogen Bonding: The chlorine atom on the benzene ring could act as a halogen bond donor, interacting with electronegative atoms such as the sulfur or nitrogen of the isothiocyanate group of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

van der Waals Forces: These non-specific interactions would also play a role in the crystal packing.

To illustrate the type of data obtained from an X-ray diffraction study, a hypothetical data table for a structurally related compound, such as a substituted phenyl isothiocyanate, is presented below. It is important to note that this data is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Crystallographic Data for a Related Phenyl Isothiocyanate Derivative

ParameterValue
Empirical FormulaC₈H₆ClNOS
Formula Weight199.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)905.4
Z4
Calculated Density (g/cm³)1.465
R-factor (%)4.5

Future experimental studies involving the successful crystallization and subsequent X-ray diffraction analysis of this compound are necessary to elucidate its precise solid-state structure and confirm the nature of its crystal packing.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a molecule's geometry, energy, and various reactivity descriptors. For 1-Chloro-3-isothiocyanato-2-methoxybenzene (B6247908), these calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing isothiocyanate and chloro groups. This distribution suggests that the molecule would likely act as a nucleophile at the methoxy-substituted ring positions and as an electrophile at the isothiocyanate carbon atom.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy (EHOMO)-6.5 to -7.5
LUMO Energy (ELUMO)-1.0 to -2.0
Energy Gap (Egap)4.5 to 6.5

Note: These are estimated values based on calculations of similar aromatic compounds and would require specific DFT calculations for precise determination.

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen and sulfur atoms of the isothiocyanate group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring and particularly on the carbon atom of the isothiocyanate group, marking it as a prime target for nucleophilic attack. The chlorine atom would exhibit a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.

Prediction of Reaction Pathways, Transition States, and Activation Energies

Computational methods can be employed to model chemical reactions, identifying the most probable pathways, the structures of transition states, and the associated activation energies. For this compound, a key reaction of interest would be nucleophilic substitution at the isothiocyanate carbon. DFT calculations could map out the energy profile of such a reaction, providing valuable insights into its kinetics and mechanism. This would involve locating the transition state structure and calculating the energy barrier that must be overcome for the reaction to proceed.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. DFT calculations can provide theoretical predictions of 1H and 13C NMR spectra. For this compound, the calculations would predict distinct signals for the aromatic protons and carbons, as well as for the methoxy group's protons and carbon. These predicted shifts can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Aromatic Protons6.8 - 7.5
Methoxy Protons3.8 - 4.2
Aromatic Carbons110 - 160
Isothiocyanate Carbon130 - 145
Methoxy Carbon55 - 65

Note: These are estimated ranges and would be refined by specific calculations.

Vibrational Frequencies: The vibrational modes of a molecule correspond to specific frequencies of infrared (IR) absorption. Theoretical frequency calculations can predict the IR spectrum. Key predicted vibrational frequencies for this compound would include the characteristic asymmetric stretching of the -N=C=S group (around 2000-2200 cm-1), C-O stretching of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic ring.

Emerging Research Directions and Future Scope for 1 Chloro 3 Isothiocyanato 2 Methoxybenzene

Development of Asymmetric Synthetic Protocols Utilizing Chiral Catalysts or Auxiliaries

A significant area for future investigation lies in the development of asymmetric synthetic methods to produce chiral derivatives of 1-Chloro-3-isothiocyanato-2-methoxybenzene (B6247908). The creation of stereochemically defined molecules is crucial in fields such as medicinal chemistry and materials science.

Future research could focus on the enantioselective synthesis of molecules where a chiral center is introduced. Methodologies such as asymmetric catalysis, which employ chiral catalysts to control the stereochemical outcome of a reaction, would be central to this endeavor. For instance, chiral Brønsted acids could be used to catalyze the asymmetric protonation of prochiral enamines generated from precursors related to this compound, leading to the formation of chiral chloroamines. nih.gov The utility of such methods has been demonstrated in the synthesis of a variety of heterocyclic compounds. nih.gov

Another promising approach involves the use of chiral ligands in transition metal-catalyzed reactions. For example, iron-based catalysts with chiral cyanobis(oxazoline) ligands have been successfully used in enantioselective Suzuki-Miyaura cross-coupling reactions to produce enantioenriched 1,1-diarylalkanes. chemrxiv.org Similar strategies could be adapted to reactions involving derivatives of this compound. The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in asymmetric catalysis is also a growing area that could be explored to develop more sustainable synthetic protocols. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

Catalytic System Reaction Type Potential Chiral Product
Chiral Brønsted Acids Asymmetric Protonation Chiral amines/heterocycles
Transition Metals with Chiral Ligands (e.g., Iron-cyanobis(oxazoline)) Cross-Coupling Reactions Chiral biaryls or other coupled products

Exploration of Novel Catalytic Transformations and Ligand Design for Enhanced Performance

The reactivity of the isothiocyanate and chloro groups in this compound opens avenues for novel catalytic transformations. The isothiocyanate group, for instance, can participate in cyclization reactions to form various heterocyclic compounds. Designing new catalysts and ligands to control the regioselectivity and stereoselectivity of these transformations is a key research direction.

For example, palladium catalysts are widely used in cross-coupling reactions. nih.gov The development of novel phosphine (B1218219) ligands could enhance the efficiency and scope of reactions involving the chloro-aromatic moiety of the molecule. The design of ligands that can operate under milder reaction conditions or with lower catalyst loadings would be of particular interest. Furthermore, exploring reactions that proceed via different mechanisms, such as those involving radical intermediates, could lead to the discovery of unprecedented reactivity. chemrxiv.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The optimization of reaction conditions for the synthesis and derivatization of this compound could be significantly accelerated by integrating these processes into automated synthesis platforms and employing high-throughput experimentation (HTE). nih.govresearchgate.net HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and bases, in a parallel fashion. cea.fr

This approach is particularly valuable for discovering novel reactivity and for optimizing complex multi-component reactions. nih.gov By miniaturizing reactions and automating the setup and analysis, HTE can save considerable time and resources. researchgate.netcea.fr The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the discovery process. rsc.orgchemrxiv.org

Table 2: Parameters for High-Throughput Experimentation

Parameter Variables to Screen
Catalyst Different transition metals (e.g., Pd, Ni, Fe), various catalyst precursors
Ligand Diverse library of phosphine, N-heterocyclic carbene, or other ligand types
Solvent Range of polar and non-polar solvents
Base Inorganic and organic bases of varying strengths

Theoretical Predictions Guiding Experimental Design and Discovery of New Reactivity

Computational chemistry and theoretical studies can provide valuable insights into the electronic structure and reactivity of this compound, guiding the design of new experiments. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity in asymmetric reactions. nih.gov

By understanding the underlying principles of reactivity, researchers can make more informed decisions about which reactions to pursue and which catalysts and conditions are most likely to be successful. Computational screening of virtual libraries of catalysts and substrates can also help to identify promising candidates for experimental investigation, thereby streamlining the discovery process. The use of computational tools is becoming increasingly integral to modern chemical research and holds significant potential for uncovering novel transformations of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-isothiocyanato-2-methoxybenzene, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate functionalization. For example, substituting a halogen (e.g., chlorine) with an isothiocyanate group under controlled conditions (e.g., using thiocyanate salts in polar aprotic solvents). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is confirmed via HPLC or GC-MS, as noted in catalogs like Georganics (CAS 127142-64-7) .
  • Key Reagents/Conditions :

ReagentSolventTemperatureCatalystReference
KSCNDMF60–80°CNone
Cl⁻ precursorAcetoneRTPhase-transfer

Q. How can researchers characterize the structure and stability of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Assign peaks for chloro, methoxy, and isothiocyanate groups (δ ~3.8 ppm for methoxy; δ ~130–140 ppm for isothiocyanate in ¹³C).
  • FT-IR : Confirm N=C=S stretch at ~2050–2100 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺ at m/z 199.66) and fragmentation patterns .
    • Stability tests (TGA/DSC) under nitrogen reveal decomposition temperatures, critical for storage recommendations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions from SDS guidelines include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (isothiocyanates are irritants) .
  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or impurities. Strategies include:

  • Reproducing spectra in deuterated DMSO (minimizes solvent shifts).
  • Cross-validating with computational methods (e.g., DFT calculations for expected chemical shifts) .
  • Comparing with structurally analogous compounds (e.g., 2-chloro-4-isothiocyanato-1-(phenylsulfonyl)benzene ).

Q. What experimental designs are suitable for studying the reactivity of the isothiocyanato group in this compound?

  • Methodological Answer : Focus on nucleophilic additions or cycloadditions:

  • Thiourea Formation : React with amines (e.g., benzylamine) in ethanol, monitor via TLC .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate with biomolecules .
    • Kinetic Studies : Vary temperature/pH to determine rate constants (UV-Vis monitoring at λ = 250–300 nm).

Q. How can researchers address contradictions in literature regarding this compound’s applications?

  • Methodological Answer : Systematic review strategies include:

  • Semantic enrichment of search terms (e.g., "isothiocyanate AND methoxybenzene") to avoid retrieval of unrelated analogs (e.g., 1-Allyloxy-2-methoxybenzene) .
  • Meta-analysis of reaction yields/conditions across studies to identify optimal parameters .

Q. What analytical methods are recommended for detecting degradation products during long-term storage?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed byproducts (e.g., thiourea derivatives).
  • Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
  • Comparative Studies : Benchmark against fresh batches to quantify degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.